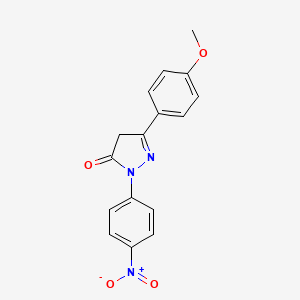![molecular formula C17H18N4O3 B10867825 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B10867825.png)
6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dihydropyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the dihydropyridazine core. One common method involves the reaction of 2-oxo-2-(pyrrolidin-1-yl)ethylamine with a suitable dihydropyridazine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.
N-phenylpyrrolidine: Another similar compound with a phenyl group attached to a pyrrolidine ring.
Dihydropyridazine derivatives: Compounds with a dihydropyridazine core and various substituents.
Uniqueness
6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, phenyl group, and dihydropyridazine core. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
Molekularformel |
C17H18N4O3 |
|---|---|
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
6-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3/c22-15-9-8-14(17(24)18-13-6-2-1-3-7-13)19-21(15)12-16(23)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,18,24) |
InChI-Schlüssel |
JISHMIRDPFPLHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10867744.png)
![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide](/img/structure/B10867769.png)
![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10867783.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10867785.png)
![4-methoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10867792.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
![4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10867827.png)

![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10867834.png)
